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molecular formula C7H2F2N2O2 B1423069 3,5-Difluoro-2-nitrobenzonitrile CAS No. 868596-13-8

3,5-Difluoro-2-nitrobenzonitrile

Cat. No. B1423069
M. Wt: 184.1 g/mol
InChI Key: GCJYPUIYHNBJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129403B2

Procedure details

Potassium nitrate (6.56 g, 64.8 mmol) was added to concentrated H2SO4 (33.7 ml, 633 mmol) at 0° C., followed by slow addition of 3,5-difluorobenzonitrile (4.4 g, 31.6 mmol). The suspension was stirred at this temperature for an additional 3 hours and quenched with ice water (500 ml). The resulting solid was collected by filtration and dried to give the title compound (5.55 g, 95%) as a white solid. 1H NMR (400 MHz, CDCl3) 7.43 (m, 1H), 7.35 (m, 1H).
Name
Potassium nitrate
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
33.7 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].OS(O)(=O)=O.[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:20])[CH:19]=1)[C:15]#[N:16]>>[F:11][C:12]1[C:13]([N+:1]([O-:4])=[O:2])=[C:14]([CH:17]=[C:18]([F:20])[CH:19]=1)[C:15]#[N:16] |f:0.1|

Inputs

Step One
Name
Potassium nitrate
Quantity
6.56 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
33.7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)F

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred at this temperature for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice water (500 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(=C(C#N)C=C(C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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